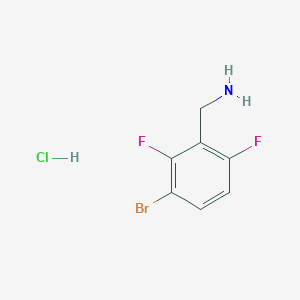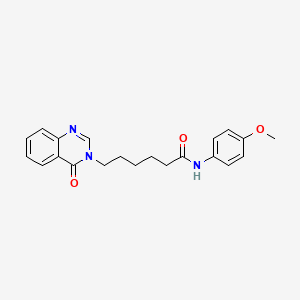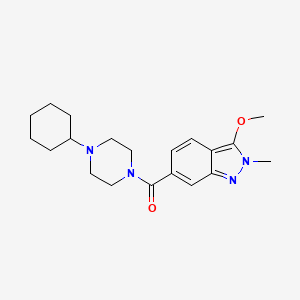
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
Conformational Adjustments in Urea Derivatives
Research by Phukan and Baruah (2016) examines the conformational adjustments in urea derivatives, revealing insights into homodimeric hydrogen-bonded assemblies. These findings are crucial for understanding the self-assembly and polymorphism of such compounds, which could have implications in materials science and nanotechnology (Phukan & Baruah, 2016).
Anticancer Properties
A study by Salahuddin et al. (2014) explores the synthesis, characterization, and anticancer evaluation of oxadiazole derivatives. This research highlights the potential therapeutic applications of such compounds against cancer, providing a foundation for future drug development (Salahuddin et al., 2014).
Anti-HIV Activity
El‐Sayed et al. (2009) have synthesized new oxadiazole derivatives, evaluating their anti-HIV activity. Their work demonstrates the potential of these compounds in developing antiviral therapies, contributing to the ongoing search for effective HIV treatments (El‐Sayed et al., 2009).
Luminescent Biosensors
Lei et al. (2022) developed a urea-functionalized metal-organic framework that serves as a dual-responsive luminescent biosensor. This innovative application allows for the detection of biomarkers related to human poisoning, showcasing the versatility of urea derivatives in sensor technology (Lei et al., 2022).
Fluorescent Sensors for Hg(II) Detection
Tayade et al. (2014) introduced a naphthalene-based fluorescent sensor with a urea linkage for selective detection of Hg(II) ions. This sensor's application in live cell imaging and environmental monitoring underscores the role of urea derivatives in analytical chemistry (Tayade et al., 2014).
特性
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-19-15(22-20-11)10-18-16(21)17-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLIXKTUUYRVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2834584.png)
![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)

![6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2834588.png)

![3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2834590.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2834595.png)
![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)
![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)


![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)